Methyl 5-(tributylstannyl)thiazole-2-carboxylate
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Overview
Description
Methyl 5-(tributylstannyl)thiazole-2-carboxylate: is an organotin compound with the molecular formula C17H31NO2SSn . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tributylstannyl)thiazole-2-carboxylate typically involves the stannylation of a thiazole derivative. One common method includes the reaction of 5-bromo-2-methylthiazole with tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the stannylation process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(tributylstannyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Electrophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed:
Substituted Thiazoles: Resulting from substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
Chemistry: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex thiazole derivatives. It is also employed in Stille coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for use in catalysis and material science .
Mechanism of Action
The mechanism of action of Methyl 5-(tributylstannyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, it can interact with enzymes and receptors , potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
- 2-Methyl-5-(tributylstannyl)thiazole
- 2-(Methylthio)-5-(tributylstannyl)thiazole
- 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
Uniqueness: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is unique due to its carboxylate functional group , which enhances its reactivity and allows for a broader range of chemical transformations. This makes it more versatile compared to other similar compounds that lack this functional group .
Properties
Molecular Formula |
C17H31NO2SSn |
---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
methyl 5-tributylstannyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
InChI Key |
JHKVNLPHUFCMGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC |
Origin of Product |
United States |
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